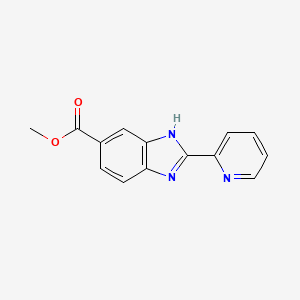
(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol
Übersicht
Beschreibung
“(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol” is a chemical compound with the CAS number 1423040-72-5 . It has a molecular weight of 156.27 and a molecular formula of C10H20O .
Molecular Structure Analysis
The molecular structure of “(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol” is based on its molecular formula, C10H20O . It consists of a cyclohexyl ring with two methyl groups attached to one of the carbons, and an ethan-1-ol group attached to another carbon .Physical And Chemical Properties Analysis
“(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol” is a liquid at room temperature . Other physical and chemical properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Fragrance Material Review
(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol has been studied for its use as a fragrance ingredient. It belongs to the Alkyl Cyclic Ketones fragrance structural group. The toxicology and dermatology of such compounds, including skin irritation, mucous membrane irritation, skin sensitization, and genotoxicity data, have been extensively reviewed (Scognamiglio, Letizia, & Api, 2013).
Study in Radiation Physics and Chemistry
Research in radiation physics and chemistry has investigated compounds similar to (1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol. For instance, 1,2-dimethylcyclohexane was studied for its behavior when irradiated by ionizing radiation, showing specific stereo-selective reactions (Sakurai, Shiotani, & Ichikawa, 1999).
Synthesis and Chiral Separation
The synthesis of new mesoporous organic-inorganic spheres incorporating similar compounds for chiral separation applications in high-performance liquid chromatography (HPLC) is another area of research. This involves using these materials as chiral stationary phases for effective separation of enantiomers (Zhu, Zhong, Yang, & Li, 2008).
In Catalysis and Chemical Synthesis
Compounds akin to (1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol are also used in catalysis and chemical synthesis. Studies have focused on their use in the synthesis of various chemicals, exploring their structural and functional properties (Zachara et al., 2007).
Photocatalysis and Energy Research
Research has been conducted on the use of similar compounds in photocatalysis, particularly in the field of energy, such as in the reduction of CO2 (Bian et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R)-1-(4,4-dimethylcyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXBBGBKSFZOCF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4,4-dimethylcyclohexyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



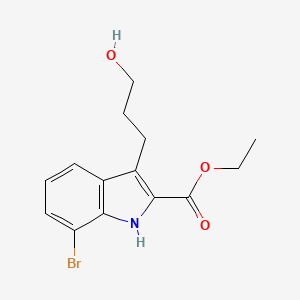
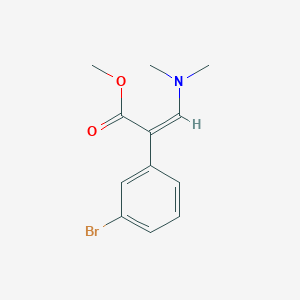



![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)


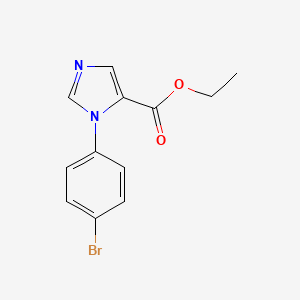
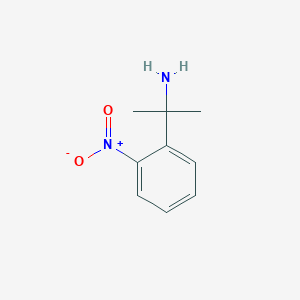
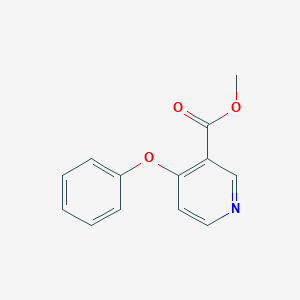
![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)

